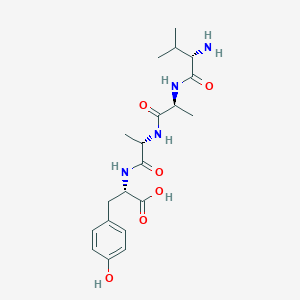

L-Valyl-L-alanyl-L-alanyl-L-tyrosine

Description

Properties

CAS No. |

798540-50-8 |

|---|---|

Molecular Formula |

C20H30N4O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H30N4O6/c1-10(2)16(21)19(28)23-11(3)17(26)22-12(4)18(27)24-15(20(29)30)9-13-5-7-14(25)8-6-13/h5-8,10-12,15-16,25H,9,21H2,1-4H3,(H,22,26)(H,23,28)(H,24,27)(H,29,30)/t11-,12-,15-,16-/m0/s1 |

InChI Key |

IIPKXKBHOURKNI-APYUEPQZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Principles and Methodology

Solid-phase peptide synthesis represents the most widely adopted approach for preparing L-Valyl-L-alanyl-L-alanyl-L-tyrosine. This method involves the sequential addition of protected amino acid residues to a growing peptide chain anchored to a solid support resin. The synthesis of this compound typically involves several key steps:

- Attachment of the C-terminal amino acid (L-tyrosine) to a solid resin

- Deprotection of the N-terminal protecting group

- Coupling of the next amino acid (L-alanine)

- Repetition of deprotection and coupling steps for the remaining amino acids

- Final cleavage and deprotection to release the completed tetrapeptide

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is particularly suitable for the synthesis of this tetrapeptide, utilizing base-labile Fmoc groups for temporary N-terminal protection and acid-labile side-chain protecting groups.

Detailed Protocol for this compound Synthesis via SPPS

Based on established protocols for SPPS, the synthesis of this compound would proceed as follows:

Resin Preparation : Transfer 100-200 mg of an appropriate resin (typically Wang resin or Rink amide resin) to a reaction vessel.

First Amino Acid Attachment : Couple Fmoc-L-Tyrosine(tBu)-OH to the resin using HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling reagent and DIEA (N,N-Diisopropylethylamine) as the base in DMF (dimethylformamide).

Deprotection Cycle : Remove the Fmoc group by treating with 20% piperidine in DMF for 5-10 minutes, followed by thorough washing with DMF.

First Alanine Coupling : Dissolve 0.375 mmol Fmoc-L-Alanine-OH and HBTU (142 mg) in 1.5 ml DMF. Add the solution to the resin, followed by 0.75 mmol DIEA (131 μl). Allow the coupling reaction to proceed for 30 minutes with intermittent stirring.

Repeat Deprotection and Coupling : Perform another deprotection step as in step 3, then couple the second Fmoc-L-Alanine-OH following the same procedure.

Final Amino Acid Addition : After deprotection, couple Fmoc-L-Valine-OH as the N-terminal amino acid using the same conditions as previous couplings.

Final Deprotection : Remove the N-terminal Fmoc group with 20% piperidine in DMF.

Cleavage and Deprotection : Treat the peptide-resin with a cleavage cocktail (trifluoroacetic acid/water/phenol/triisopropylsilane 8.5/0.5/0.5/0.5) for 3 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.

Isolation and Purification : Collect the solution, dilute with acetonitrile/water (1:1), and purify using reverse-phase HPLC.

Optimization Parameters

Several parameters can be optimized to improve the yield and purity of this compound synthesis:

Table 1: Optimization Parameters for SPPS of this compound

| Parameter | Standard Conditions | Optimized Conditions | Impact on Synthesis |

|---|---|---|---|

| Coupling reagents | HBTU/DIEA | HATU/DIEA or PyBOP/HOBt | Improved coupling efficiency, especially for valine |

| Coupling time | 30 minutes | 30-60 minutes | Extended time beneficial for sterically hindered residues |

| Reagent equivalents | 3 eq. amino acid, 3 eq. coupling reagent | 4-5 eq. amino acid, 4-5 eq. coupling reagent | Higher excess drives reaction to completion |

| Deprotection time | 2 × 10 minutes | 2 × 15 minutes | Ensures complete Fmoc removal |

| Double coupling | No | Yes, for valine | Enhances incorporation of sterically hindered residues |

| Resin loading | 0.5-0.7 mmol/g | 0.3-0.5 mmol/g | Lower loading reduces aggregation during synthesis |

Solution-Phase Peptide Synthesis

Methodology and Approach

Solution-phase synthesis offers an alternative approach for preparing this compound, particularly when larger quantities are required. This method involves synthesizing the peptide in solution rather than on a solid support.

The general approach includes:

- Protection of functional groups (α-amino and side chains)

- Sequential coupling of protected amino acids or fragments

- Selective deprotection steps

- Final global deprotection

For this compound, a fragment condensation approach may be most efficient, wherein protected dipeptides are synthesized and then coupled:

- Preparation of Z-L-Alanyl-L-Tyrosine-OH

- Preparation of Z-L-Valyl-L-Alanine-OH

- Selective deprotection and coupling of these fragments

- Final deprotection

Step-by-Step Protocol

Based on documented solution-phase approaches for similar peptides, the synthesis could proceed as follows:

Dipeptide Formation (C-terminal fragment) :

- Protection of L-tyrosine with a suitable C-terminal protecting group (e.g., methyl or ethyl ester)

- Coupling with Z-L-alanine using dicyclohexylcarbodiimide (DCC) or other suitable coupling agents

- Purification by crystallization

- Selective deprotection of the C-terminal protecting group

Dipeptide Formation (N-terminal fragment) :

- Coupling of Z-L-valine with L-alanine methyl ester

- Purification by crystallization

- Selective deprotection of the C-terminal methyl ester

Tetrapeptide Assembly :

- Coupling of the two dipeptide fragments using coupling reagents (DCC, HBTU, etc.)

- Purification by crystallization or column chromatography

Final Deprotection :

- Removal of the Z-protecting group using hydrogenation (H₂/Pd-C) or HBr in acetic acid

Analysis of the final product would include amino acid analysis to confirm the correct ratios of constituent amino acids (valine, alanine, tyrosine in 1:2:1 ratio).

Advantages and Challenges

Table 2: Comparison of Solution-Phase vs. Solid-Phase Synthesis for this compound

| Aspect | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Scale | Suitable for gram to kilogram scale | Typically limited to milligram to gram scale |

| Purification | Required after each step | Only after final cleavage |

| Intermediates | Can be isolated and characterized | Not typically isolated |

| Reagent excess | Limited (1.2-2 eq.) | Large excess possible (3-10 eq.) |

| Time efficiency | Lower (multiple purification steps) | Higher (simplified purification) |

| Solubility issues | Common with protected fragments | Less problematic |

| Equipment requirements | Standard laboratory equipment | Specialized reactors and filtration devices |

| Cost of reagents | Lower | Higher (protecting groups, resins) |

Enzymatic Synthesis Approaches

Principles and Methodology

Enzymatic synthesis offers a greener alternative for preparing this compound under mild conditions. This approach utilizes proteases or other enzymes to catalyze the formation of peptide bonds while minimizing side reactions.

For this compound, a sequential enzymatic approach could be employed, building the peptide one amino acid at a time:

- Formation of L-alanyl-L-tyrosine using α-ester acyltransferase

- Addition of the second alanine residue

- Incorporation of the valine residue

Experimental Protocol

Based on reported enzymatic synthesis of similar dipeptides, a protocol for this compound could be developed:

Dipeptide Formation :

- L-Alanyl-L-tyrosine is synthesized using α-ester acyltransferase as a biocatalyst

- L-alanine methyl ester serves as the acyl donor and L-tyrosine as the nucleophile

- Reaction conditions: boric acid-borax buffer (0.2 mol/L), pH 9.5, 30°C

- Deep eutectic solvent (ChCl/urea) with 15% water content facilitates the reaction

- 2:1 acyl donor to nucleophile ratio optimizes yield (up to 50%)

Tripeptide Formation :

- Enzymatic addition of a second alanine residue to L-alanyl-L-tyrosine

- Similar reaction conditions with appropriate enzyme selection

Tetrapeptide Completion :

- Enzymatic addition of valine to complete the tetrapeptide

- Purification by reverse-phase HPLC

Enzyme Selection and Optimization

Table 3: Enzymes and Conditions for Peptide Bond Formation in this compound Synthesis

| Peptide Bond | Suitable Enzymes | Optimal Conditions | Expected Yield |

|---|---|---|---|

| Ala-Tyr | α-Ester acyltransferase | pH 9.5, 30°C, DES (ChCl/urea) | 40-50% |

| Ala-Ala-Tyr | Thermolysin, Papain | pH 7.0-8.0, 37°C, 10% organic co-solvent | 30-40% |

| Val-Ala-Ala-Tyr | Chymotrypsin (controlled conditions) | pH 7.5-8.0, 25°C, Ca²⁺ ions present | 20-30% |

The enzymatic approach for synthesizing this compound offers environmental advantages but typically provides lower yields compared to chemical methods. The challenges include enzyme specificity, side reactions, and multiple purification steps.

Chemical Ligation Approaches

Native Chemical Ligation for Tetrapeptide Synthesis

While native chemical ligation (NCL) is typically employed for larger peptides, this approach could be adapted for synthesizing this compound through the ligation of two dipeptide segments:

- Preparation of a C-terminal thioester dipeptide (e.g., L-valyl-L-alanyl thioester)

- Preparation of an N-terminal cysteine-containing dipeptide (e.g., cysteinyl-L-tyrosine)

- Ligation followed by desulfurization to convert cysteine to alanine

Thioester and Selenoester Preparation

Based on documented methodologies, the synthesis of peptide thioesters required for ligation could be performed as follows:

Thioester Preparation :

- The dipeptide L-valyl-L-alanyl is prepared with a C-terminal o-aminoanilide (Dbz)

- The Dbz group is oxidized to benzotriazole using sodium nitrite

- Thiolysis with 4-mercaptophenylacetic acid (MPAA) yields the thioester

Selenoester Alternative :

- For faster ligation kinetics, selenoesters can be prepared

- The procedure involves:

- Dissolving the crude peptide-Dbz in DMF/acetic acid (9:1)

- Treatment with tert-butyl nitrite

- Exchange with benzeneselenol in DIEA-buffered conditions

Table 4: Reaction Conditions for Thioester and Selenoester Preparation

| Parameter | Thioester Conditions | Selenoester Conditions | Notes |

|---|---|---|---|

| Base | DIEA | DIEA | Maintains pH 6.6-7.0 |

| Solvent | DMF/AcOH (9:1) | DMF/AcOH (9:1) | Facilitates oxidation of Dbz |

| Oxidizing agent | tert-Butyl nitrite | tert-Butyl nitrite | Converts Dbz to Bt |

| Reaction time | 30-45 min | 5-45 min (amino acid dependent) | Valine requires longer time |

| Temperature | 23°C | 23°C | Room temperature sufficient |

| Purification | HPLC | HPLC | Yields: 40-60% (thioester), 25-45% (selenoester) |

Ligation and Desulfurization

The ligation step would involve reacting the thioester/selenoester dipeptide with the N-terminal cysteine dipeptide, followed by desulfurization to convert cysteine to alanine:

Ligation :

- Buffer conditions: phosphate buffer pH 7.0 with MPAA as catalyst

- Temperature: 25-37°C

- Monitoring by HPLC or LC-MS

Desulfurization :

- Radical-based desulfurization using TCEP, VA-044, and a hydrogen donor

- Buffer: phosphate or HEPES at pH 7.0

- Temperature: 37°C

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

Table 5: Yield and Purity Comparison of Different Synthesis Methods for this compound

| Method | Typical Overall Yield (%) | Typical Purity (%) | Scale Compatibility | Required Expertise Level |

|---|---|---|---|---|

| SPPS (Fmoc/tBu) | 70-85 | >95 | mg to g | Moderate |

| Solution-phase | 50-70 | >90 | g to kg | High |

| Enzymatic | 20-40 | >90 | mg to g | High |

| Chemical ligation | 30-60 | >90 | mg to g | Very high |

Time and Resource Efficiency

Table 6: Time and Resource Efficiency of Preparation Methods

| Method | Time Required | Specialized Equipment | Reagent Cost | Environmental Impact |

|---|---|---|---|---|

| SPPS | 2-3 days | SPPS reactor, HPLC | High | Moderate-High |

| Solution-phase | 7-14 days | Standard lab equipment | Moderate | Moderate |

| Enzymatic | 3-7 days | Bioreactor, HPLC | Moderate-High | Low |

| Chemical ligation | 5-10 days | HPLC, inert atmosphere | Very high | Moderate-High |

Optimal Method Selection Based on Requirements

Table 7: Method Selection Guide Based on Project Requirements

| Requirement | Recommended Method | Justification |

|---|---|---|

| Small-scale research (<100 mg) | SPPS | High purity, established protocols, reliability |

| Medium-scale (100 mg-5 g) | SPPS or Solution-phase | Balance of efficiency and scalability |

| Large-scale (>5 g) | Solution-phase | Better suited for scale-up, more cost-effective |

| Environmental considerations | Enzymatic | Reduced solvent use, milder conditions |

| Complex analog development | Chemical ligation | Flexibility for incorporating non-natural amino acids |

| Time-critical applications | SPPS | Fastest completion time |

Quality Control and Analytical Methods

Analytical Techniques for this compound

The quality of synthesized this compound can be assessed using various analytical techniques:

HPLC Analysis :

- Reverse-phase HPLC using C18 columns

- Gradient elution with acetonitrile/water containing 0.1% TFA

- Detection at 220 nm (peptide bonds) and 280 nm (tyrosine)

Mass Spectrometry :

- ESI-MS or MALDI-TOF for molecular weight confirmation

- Expected [M+H]⁺ ion: dependent on exact molecular weight

Amino Acid Analysis :

NMR Spectroscopy :

- ¹H and ¹³C NMR for structural confirmation

- 2D techniques (COSY, TOCSY, HSQC) for complete assignment

Purity Assessment Criteria

Table 8: Quality Control Parameters for this compound

| Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| HPLC purity | ≥95% | RP-HPLC |

| MS confirmation | Within ±0.5 Da of calculated mass | ESI-MS or MALDI-TOF |

| Amino acid composition | Valine:alanine:tyrosine ratio 1:2:1 (±5%) | Amino acid analysis |

| Residual TFA | <1.0% | ¹⁹F NMR or ion chromatography |

| Residual organic solvents | Within ICH limits | GC or headspace GC |

| Water content | <10% | Karl Fischer titration |

| Microbiological purity | Meets EP/USP requirements | Microbial limit tests |

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in the peptide.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl termini of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of dityrosine or other oxidative derivatives.

Reduction: Cleavage of disulfide bonds, if present.

Substitution: Formation of modified peptides with new functional groups at the termini.

Scientific Research Applications

Nutritional Applications

1. Source of Tyrosine

L-Valyl-L-alanyl-L-alanyl-L-tyrosine serves as an effective source of tyrosine, particularly in parenteral nutrition. Research indicates that peptides like L-alanyl-L-tyrosine have excellent solubility and can enhance the bioavailability of tyrosine when administered intravenously. In studies involving rats, the infusion of L-alanyl-L-tyrosine significantly increased plasma tyrosine levels and maintained tissue tyrosine concentrations comparable to those seen in orally fed control animals .

2. Utilization in Total Parenteral Nutrition

In total parenteral nutrition (TPN) regimens, L-alanyl-L-tyrosine has been shown to support the rapid labeling of tissue tyrosine pools and facilitate the incorporation of tyrosine into proteins. A study demonstrated that intravenous administration of this peptide resulted in minimal urinary losses while effectively increasing tissue levels of tyrosine . The data suggest that it can be particularly beneficial for patients requiring TPN, as it helps maintain adequate amino acid levels without excessive loss.

Pharmacological Applications

1. Neuroprotective Effects

The neuroprotective potential of L-valyl peptides has been explored in various contexts. Peptides containing tyrosine are implicated in neurotransmitter synthesis, which is crucial for cognitive function and mood regulation. The incorporation of this compound into dietary supplements may enhance neurological health by providing essential precursors for neurotransmitter production.

2. Anti-inflammatory Properties

Preliminary research suggests that compounds similar to this compound may exhibit anti-inflammatory effects, potentially through modulation of cyclooxygenase pathways . This property could be harnessed to develop therapeutic agents aimed at reducing inflammation-related conditions.

Case Study 1: Intravenous Administration in Nephrectomized Rats

A study involving nephrectomized rats demonstrated that the infusion of L-alanyl-L-tyrosine resulted in significant increases in plasma and liver tyrosine levels despite the absence of kidneys. The peptide was effectively utilized without accumulating in plasma or tissues, indicating its efficient metabolism and potential for therapeutic use in patients with renal impairments .

Case Study 2: Utilization in Total Parenteral Nutrition

In a controlled study on adult rats receiving total parenteral nutrition, the administration of L-alanyl-L-tyrosine led to substantial labeling of tissue pools and enhanced incorporation into muscle proteins. The results indicated that this peptide could serve as an optimal source for maintaining amino acid balance during intravenous feeding protocols .

Data Tables

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Compositional Differences

Chain Length and Amino Acid Sequence

L-Valyl-L-alanyl-L-alanyl-L-tyrosine (Tetrapeptide) :

- Sequence: Val-Ala-Ala-Tyr.

- Calculated molecular weight: ~438.47 g/mol (based on constituent residues: Val 117.15, Ala 89.09 ×2, Tyr 181.19).

- Features: Balanced hydrophobicity (Val, Ala) with a polar Tyr side chain.

- L-Alanyl-L-tyrosine (Dipeptide, CAS 3061-88-9) : Sequence: Ala-Tyr. Molecular weight: 252.27 g/mol.

L-Ala-L-Tyr-L-Ala (Tripeptide) :

- Sequence: Ala-Tyr-Ala.

- Molecular weight: ~337.3 g/mol.

- Features: Exhibits reproducible charge density and hydrogen-bonding patterns in crystalline forms, unaffected by solvent differences.

Octapeptide (CAS 501328-93-4) :

- Sequence: Val-Ala-Ala-Leu-Tyr-Tyr-Met-Lys-Ile.

- Molecular weight: 1071.33 g/mol.

- Features: Increased complexity with methionine (Met) and lysine (Lys), introducing sulfur-containing and charged residues.

Table 1: Structural Comparison

Physicochemical and Functional Properties

Solubility and Stability

- This compound : Moderate solubility in aqueous solutions due to Tyr’s hydroxyl group, but hydrophobicity from Val and Ala may limit solubility. Stability likely comparable to tripeptides, which show consistent charge density across solvents .

- Tripeptide (Ala-Tyr-Ala) : High aqueous solubility and structural reproducibility, even with solvent variations .

- Octapeptide: Potential aggregation due to extended hydrophobic regions (e.g., Leu, Met) .

Table 2: Functional Properties

Biological Activity

L-Valyl-L-alanyl-L-alanyl-L-tyrosine (abbreviated as Val-Ala-Ala-Tyr) is a tetrapeptide that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Val-Ala-Ala-Tyr, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Val-Ala-Ala-Tyr is composed of four amino acids: valine, alanine, alanine, and tyrosine. The presence of tyrosine suggests potential for oxidative modifications, which can influence its biological activity. The peptide can undergo various chemical reactions:

- Oxidation : Tyrosine can be oxidized to form dityrosine or other derivatives.

- Reduction : This may involve the reduction of any disulfide bonds present.

- Substitution : Nucleophilic substitution can occur at the amino or carboxyl termini.

These reactions are significant as they can alter the peptide's biological interactions and functionalities.

The biological activity of Val-Ala-Ala-Tyr is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The peptide modulates various cellular processes, including:

- Signal Transduction : It influences pathways related to cellular signaling.

- Gene Expression : The peptide may affect transcriptional activities in cells.

- Metabolic Regulation : Val-Ala-Ala-Tyr can impact metabolic pathways by altering substrate availability and enzyme activity.

Protein-Protein Interactions

Val-Ala-Ala-Tyr has been studied for its role in protein-protein interactions, which are crucial for many cellular functions. A study demonstrated that the peptide could enhance binding affinity between certain proteins, suggesting a role in cellular signaling pathways.

Utilization as a Nutritional Source

A study involving intravenous administration of L-alanyl-L-[U-14C]tyrosine in rats showed that the peptide effectively labels tissue pools, indicating that it serves as a viable source of tyrosine. Results revealed that after administration, significant portions of radioactivity were found in muscle (13.4%), liver (7.1%), and other tissues, confirming its bioavailability and utilization in protein synthesis .

Study on Melanin Production

In a preliminary study using B16-F10 mouse melanoma cells, L-alanyl-L-tyrosine was shown to promote melanin production without exhibiting cytotoxic effects at concentrations ranging from 100 to 800 μmol/L. This suggests potential applications in dermatological treatments aimed at pigmentation disorders .

Amino Acid Transport Mechanisms

Research indicates that peptides like Val-Ala-Ala-Tyr may interact with L-type amino acid transporters (LATs), particularly LAT1 and LAT2. These transporters are critical for transporting large neutral amino acids across cell membranes, which is especially relevant for drug delivery systems targeting the central nervous system (CNS) .

Applications in Medicine and Industry

Val-Ala-Ala-Tyr has potential therapeutic applications due to its bioactive properties:

- Therapeutic Peptides : Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

- Peptide-Based Materials : The compound is utilized in creating novel materials for pharmaceuticals and biotechnological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.